molecular formula C18H17NO4 B12125530 N-(2-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

N-(2-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Cat. No.: B12125530
M. Wt: 311.3 g/mol
InChI Key: LMGQXVPAKSXSBK-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a synthetic isochromene carboxamide derivative characterized by a 2-methoxyphenyl substituent attached to the carboxamide group.

Properties

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

N-(2-methoxyphenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide

InChI

InChI=1S/C18H17NO4/c1-18(11-12-7-3-4-8-13(12)16(20)23-18)17(21)19-14-9-5-6-10-15(14)22-2/h3-10H,11H2,1-2H3,(H,19,21)

InChI Key

LMGQXVPAKSXSBK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the isochromene core, which can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions. The methoxyphenyl group is then introduced via a substitution reaction, and the carboxamide functionality is added through an amide coupling reaction using reagents such as carbodiimides or other coupling agents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(2-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The 2-methoxyphenyl group distinguishes this compound from analogs with halogenated, sulfonated, or amino-substituted aryl groups. Key comparisons include:

Compound Name Substituent Molecular Formula Molecular Weight Key Features
N-(2-Iodophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide 2-Iodophenyl C₁₇H₁₄INO₃ 407.207 Iodo substitution increases steric bulk and may reduce metabolic turnover.
N-(4-Iodophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide 4-Iodophenyl C₁₆H₁₂INO₃ 393.18 Para-iodo position alters electronic effects compared to ortho-methoxy.
N-[4-(Dimethylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide 4-Dimethylaminophenyl C₁₈H₁₈N₂O₃ 310.35 Electron-donating dimethylamino group enhances solubility and basicity.
N-(3-Acetylphenyl)-7-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide 3-Acetylphenyl, 7-Cl C₁₈H₁₄ClNO₄ 343.76 Chlorine and acetyl groups increase polarity and potential reactivity.

Key Observations :

  • Electron Effects : Methoxy (electron-donating) and iodo (electron-withdrawing) groups influence electronic density on the aromatic ring, affecting binding to biological targets .
  • Solubility: Dimethylamino and acetyl groups improve aqueous solubility, which may enhance bioavailability .

Heterocyclic and Functional Group Modifications

Variations in the heterocyclic core or additional functional groups further differentiate analogs:

Compound Name Core Modification Key Functional Groups Molecular Weight Potential Impact
(3R)-N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-1-oxo-... Thiadiazole ring with ethylsulfanyl Thiadiazole, sulfanyl 349.423 Sulfur atoms may enhance redox activity or metal chelation.
N-[5-(3-Chlorobenzyl)-1,3-thiazol-2-yl]-3-methyl-1-oxo-... Thiazole ring with chlorobenzyl Thiazole, chlorobenzyl 412.89 Chlorine and benzyl groups increase lipophilicity and membrane permeability.
N-(2-{[2-(1-Methylethylidene)hydrazino]carbonyl}phenyl)-1-oxo-... Hydrazino-carbonyl group Hydrazine, carbonyl N/A Hydrazine moiety may confer instability or reactivity under acidic conditions.

Key Observations :

  • Redox Activity : Thiadiazole and sulfanyl groups (e.g., in ) could participate in redox reactions, similar to the methoxyphenyl derivative’s hydroxylamine redox cycling .
  • Lipophilicity : Chlorobenzyl and thiazole moieties (e.g., ) increase logP values, favoring blood-brain barrier penetration.

Metabolic and Enzymatic Interactions

CYP Enzyme Involvement

Studies on N-(2-methoxyphenyl)hydroxylamine (a related metabolite) reveal that:

  • CYP1A Enzymes : Primary drivers of reductive metabolism, converting hydroxylamine intermediates to o-anisidine (2-methoxyaniline) .
  • CYP2E1: Less effective in reduction but critical in oxidizing o-anisidine to o-aminophenol .

Comparison with Halogenated Analogs :

  • Iodo-substituted analogs (e.g., ) may resist CYP-mediated reduction due to steric and electronic effects, prolonging half-life.
  • Chlorinated derivatives (e.g., ) could undergo dehalogenation or glutathione conjugation, altering toxicity profiles.

Redox Cycling and Toxicity

The methoxyphenyl derivative’s hydroxylamine intermediate participates in redox cycling, generating reactive oxygen species (ROS) . In contrast:

  • Dimethylamino Analogs: Electron-rich amino groups may stabilize intermediates, reducing ROS generation .
  • Thiadiazole Derivatives : Sulfur atoms could either exacerbate ROS production or act as antioxidants depending on context .

Biological Activity

N-(2-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H15NO3
  • Molecular Weight : 273.29 g/mol

The structure features a methoxy group attached to a phenyl ring, contributing to its lipophilicity and potential interaction with biological targets.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity :
    • The compound exhibits inhibitory effects against several bacterial strains. Studies have shown that it can reduce the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
    • A concentration-dependent study indicated that higher concentrations significantly inhibited bacterial growth, suggesting potential as an antimicrobial agent.
  • Anti-inflammatory Effects :
    • Research indicates that this compound may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation.
    • Mechanistic studies suggest it may act by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.
  • Anticancer Properties :
    • Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines.
    • The compound has been tested against various cancer types, including breast and lung cancers, showing promise in reducing cell viability and inducing cell cycle arrest.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : It potentially inhibits key enzymes involved in inflammatory and cancer pathways.
    Enzyme TargetEffect
    Cyclooxygenase (COX)Inhibition of prostaglandin synthesis
    TopoisomeraseInduction of apoptosis in cancer cells

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

  • Antimicrobial Study :
    • A study published in Journal of Antimicrobial Chemotherapy demonstrated that the compound had a minimum inhibitory concentration (MIC) against E. coli at 50 µg/mL and S. aureus at 30 µg/mL, indicating strong antimicrobial properties.
  • Anti-inflammatory Research :
    • In vitro assays revealed that treatment with the compound at concentrations ranging from 10 to 100 µM resulted in a significant decrease in nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS).
  • Cancer Cell Line Studies :
    • A recent investigation published in Cancer Letters indicated that this compound reduced cell viability by over 70% in MCF7 breast cancer cells after 48 hours of treatment at a concentration of 25 µM.

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